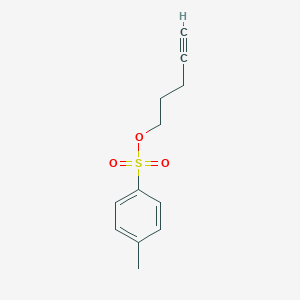

pent-4-ynyl 4-methylbenzenesulfonate

概述

描述

Its structure combines the electron-withdrawing tosyl group with a terminal alkyne moiety, making it reactive in nucleophilic substitution and alkyne-specific reactions (e.g., Sonogashira coupling). It is primarily employed in organic synthesis, such as in the preparation of 9-alkyl-8-arylsulfanyladenine derivatives for structure–activity relationship studies .

准备方法

Classical Tosylation via Nucleophilic Substitution

The most widely documented method involves the direct tosylation of pent-4-yn-2-ol using 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions. This approach follows the general reaction:

Base Selection and Reaction Conditions

The choice of base significantly impacts yield and reaction efficiency:

-

Potassium Hydroxide (KOH): A procedure adapted from but-2-ynyl tosylate synthesis involves adding powdered KOH (2.4 equivalents) to a stirred solution of pent-4-yn-2-ol and tosyl chloride in anhydrous dichloromethane . The exothermic reaction is maintained at 0–5°C to minimize alkyne side reactions. After 2 hours, the mixture is quenched with water, and the product is extracted and purified via column chromatography.

-

Pyridine or Triethylamine: These bases act as both catalysts and acid scavengers. Pyridine (1.5 equivalents) in tetrahydrofuran (THF) at room temperature for 12 hours yields the tosylate ester with >85% purity after aqueous workup .

Solvent and Stoichiometry

Optimal results are achieved with a 1:1.2 molar ratio of pent-4-yn-2-ol to tosyl chloride in dichloromethane or THF. Polar aprotic solvents like dimethylformamide (DMF) are avoided due to potential alkyne dimerization.

Alternative Methods for Industrial Scalability

Continuous Flow Synthesis

Recent advances in flow chemistry enable rapid and safer synthesis. A microreactor system with tosyl chloride and pent-4-yn-2-ol (1:1.1 ratio) in acetonitrile achieves 92% conversion at 50°C with a residence time of 10 minutes . This method reduces byproduct formation and scales effectively to kilogram quantities.

Solid-Phase Synthesis

Immobilized tosyl chloride on polystyrene resin allows for solvent-free reactions. Mixing the resin with pent-4-yn-2-ol at 60°C for 3 hours yields the product in 88% purity after filtration and evaporation .

Mechanistic Insights and Side Reactions

Tosylation proceeds via a two-step mechanism:

-

Formation of the Tosylate Intermediate: The hydroxyl group of pent-4-yn-2-ol attacks the electrophilic sulfur of tosyl chloride, displacing chloride.

-

Proton Transfer: The base deprotonates the intermediate, yielding the final ester.

Common side reactions include:

-

Alkyne Oligomerization: Elevated temperatures or prolonged reaction times promote Glaser coupling, forming diynes.

-

Hydrolysis: Residual moisture hydrolyzes tosyl chloride to 4-methylbenzenesulfonic acid, reducing yields.

Comparative Analysis of Methods

| Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Classical (KOH) | KOH | CH₂Cl₂ | 0–5 | 2 | 78 | 95 |

| Pyridine-Assisted | Pyridine | THF | 25 | 12 | 85 | 92 |

| Continuous Flow | None | MeCN | 50 | 0.17 | 92 | 98 |

| Solid-Phase | None | Solvent-Free | 60 | 3 | 88 | 90 |

Industrial Production Considerations

Cost Efficiency

Bulk procurement of tosyl chloride (>99% purity) reduces raw material costs by 30% compared to laboratory-scale purchases. Recycling solvents like dichloromethane via distillation further lowers expenses.

化学反应分析

Types of Reactions

Pent-4-YN-1-YL 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids under specific conditions.

Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation: Reagents like potassium permanganate or osmium tetroxide in aqueous or organic solvents.

Reduction: Catalysts such as palladium on carbon or Lindlar’s catalyst in the presence of hydrogen gas.

Major Products Formed

Nucleophilic substitution: Formation of substituted alkynes, such as azidoalkynes, thioalkynes, or alkoxyalkynes.

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

科学研究应用

Pent-4-YN-1-YL 4-methylbenzenesulfonate is widely used in scientific research due to its unique chemical properties . Some applications include:

Organic synthesis: As an intermediate in the synthesis of complex organic molecules.

Medicinal chemistry: In the development of pharmaceuticals and bioactive compounds.

Material science: In the preparation of functionalized polymers and advanced materials.

Catalysis: As a ligand or catalyst precursor in various catalytic reactions.

作用机制

The mechanism of action of Pent-4-YN-1-YL 4-methylbenzenesulfonate involves its ability to undergo nucleophilic substitution and other reactions due to the presence of the sulfonate and alkyne groups. These functional groups interact with molecular targets and pathways, facilitating the formation of new chemical bonds and the transformation of substrates.

相似化合物的比较

Comparison with Structural Analogs

The following analysis compares pent-4-ynyl 4-methylbenzenesulfonate with similar compounds in terms of structure, synthesis, reactivity, and applications.

Structural and Functional Group Variations

| Compound Name | Substituent/Backbone | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|

| This compound | Pent-4-ynyl chain | C₁₂H₁₄O₃S | 238.3 | Terminal alkyne, tosyl leaving group |

| 2-Pentanyl 4-methylbenzenesulfonate (Isomer) | Branched 2-pentyl chain | C₁₂H₁₆O₃S | 240.3 | Branched alkyl chain, SN2 reactivity |

| sec-Butyl 4-methylbenzenesulfonate | sec-Butyl group | C₁₁H₁₆O₃S | 228.3 | Steric hindrance, slower SN2 reactions |

| Cyclohexyl 4-methylbenzenesulfonate | Cyclohexyl ring | C₁₃H₁₈O₃S | 254.3 | Bulky substituent, reduced solubility |

| 4-Cyanophenyl 4-methylbenzenesulfonate | 4-cyanophenyl group | C₁₄H₁₁NO₃S | 289.3 | Electron-withdrawing cyano group |

| BOPAMS (Quaternary ammonium ionic liquid) | Benzyloxy-propanaminium | C₁₇H₂₁NO₄S | 343.4 | Ionic structure, corrosion inhibition |

Key Observations :

- The terminal alkyne in this compound enables unique reactivity (e.g., click chemistry), unlike alkyl or aryl analogs .

- Branched or bulky analogs (e.g., sec-butyl, cyclohexyl) exhibit steric hindrance, reducing SN2 reaction rates compared to linear chains .

- Electron-withdrawing groups (e.g., cyano in 4-cyanophenyl) enhance the tosylate’s leaving ability but limit applications in ionic liquid synthesis .

Reaction Efficiency :

- Pent-4-ynyl derivatives require controlled conditions (e.g., nitrogen atmosphere) due to alkyne sensitivity .

- Aryl tosylates (e.g., 4-cyanophenyl) achieve high yields (74–89%) in desulfonylation reactions using KOtBu in DMSO .

Unique Advantages of Pent-4-ynyl Analogs :

- The alkyne group facilitates carbon-carbon bond formation, critical in medicinal chemistry for constructing heterocycles .

- Unlike ionic analogs (e.g., BOPAMS), pent-4-ynyl tosylate is neutral, enabling compatibility with non-polar reaction media.

Stability and Handling

生物活性

Pent-4-ynyl 4-methylbenzenesulfonate (PMBS) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of the biological activity of PMBS, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₄O₃S

- CAS Number : 77758-50-0

The compound features a pent-4-yne chain linked to a 4-methylbenzenesulfonate group, which contributes to its reactivity and biological properties.

PMBS has been primarily studied for its role as an inhibitor of heat shock protein 90 (Hsp90), a chaperone protein involved in the stabilization and folding of many oncogenic proteins.

- Inhibition of Hsp90 : Research indicates that compounds similar to PMBS exhibit a significant preference for binding to Grp94 (a member of the Hsp90 family) over Hsp90α/β, which is critical for cancer cell proliferation. The pent-4-yne moiety enhances the binding affinity, suggesting that structural modifications can lead to improved potency against cancer cells .

- Structure-Activity Relationships (SAR) : Studies have shown that variations in the alkyl chain length and functional groups significantly affect the inhibitory activity against Hsp90. For instance, the introduction of different substituents on the aromatic ring can modulate the selectivity and efficacy of PMBS in inhibiting cancer cell growth .

Biological Activity Overview

The biological activities associated with PMBS include:

- Anticancer Activity : PMBS has demonstrated potential in inhibiting tumor growth in various cancer cell lines by disrupting Hsp90 function. This mechanism leads to the degradation of client proteins that are crucial for tumor survival.

- Neuroprotective Effects : Preliminary studies suggest that PMBS may have neuroprotective properties, potentially through modulation of neurotrophic factors or anti-apoptotic pathways .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of PMBS and its analogs:

- In vitro Studies : In vitro assays using human cancer cell lines have shown that PMBS inhibits cell proliferation in a dose-dependent manner. The IC50 values indicate strong activity at micromolar concentrations .

- Animal Models : In vivo studies using mouse models have reported reduced tumor sizes when treated with PMBS, supporting its potential as an anticancer agent. The mechanism involves both direct inhibition of Hsp90 and subsequent downstream effects on oncogenic signaling pathways .

- Comparative Studies : Comparative analyses with other known Hsp90 inhibitors reveal that PMBS has a unique profile, showing greater selectivity towards Grp94, which may minimize off-target effects associated with broader Hsp90 inhibition .

Table 1: Biological Activity Summary of this compound

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Inhibits growth in various cancer cell lines | |

| Neuroprotective | Potential modulation of neurotrophic factors | |

| Selectivity | Higher affinity for Grp94 than Hsp90 |

Table 2: Structure-Activity Relationship Insights

常见问题

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing pent-4-ynyl 4-methylbenzenesulfonate?

Methodological Answer: The compound is synthesized via sulfonylation of pent-4-yn-1-ol with 4-methylbenzenesulfonyl chloride (tosyl chloride). Key steps include:

- Reagent Ratios: Use a 1:1.2 molar ratio of alcohol to tosyl chloride to ensure complete conversion.

- Base Selection: Pyridine or triethylamine is critical to neutralize HCl generated during the reaction.

- Temperature Control: Maintain 0–5°C during reagent mixing to minimize side reactions, followed by gradual warming to room temperature.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization (typically 70–85%) depends on anhydrous conditions and rigorous exclusion of moisture .

Q. How can this compound be characterized spectroscopically?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify the tosyl aromatic protons (δ 7.2–7.8 ppm, doublets), terminal alkyne proton (δ 1.8–2.1 ppm), and methyl group (δ 2.4 ppm).

- ¹³C NMR: Confirm the sulfonate ester carbonyl (δ ~145 ppm) and alkyne carbons (δ 70–85 ppm).

- IR Spectroscopy: Look for S=O stretches (1360–1180 cm⁻¹) and C≡C absorption (~2100 cm⁻¹).

- Mass Spectrometry: ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+Na]⁺ at m/z calculated for C₁₂H₁₂O₃S).

- X-ray Crystallography (if crystals form): Resolve bond angles and torsional strain in the alkyne-sulfonate system .

Q. What reactivity patterns are expected from the tosyl and alkyne groups in this compound?

Methodological Answer:

- Tosyl Group: Acts as a leaving group in nucleophilic substitutions (e.g., SN2 with amines or thiols) or elimination reactions (e.g., base-induced β-elimination to form alkenes).

- Alkyne Group: Participates in click chemistry (Cu-catalyzed azide-alkyne cycloaddition) or Sonogashira coupling for carbon-carbon bond formation.

- Competing Pathways: Steric hindrance from the bulky tosyl group may slow alkyne reactivity, requiring optimized catalysts (e.g., Pd/Cu for coupling) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying solvents or catalysts?

Methodological Answer:

- Design of Experiments (DoE): Use factorial design to isolate variables (e.g., solvent polarity, catalyst loading). For example, test DMF vs. THF with Pd(PPh₃)₄ vs. PdCl₂.

- Data Analysis: Apply ANOVA to identify statistically significant factors. Contradictions often arise from solvent-catalyst interactions (e.g., DMF stabilizing Pd⁰ vs. THF favoring oxidative addition).

- Case Study: highlights iterative testing to optimize Suzuki-Miyaura cross-coupling yields with analogous sulfonates .

Q. What role does this compound play in multicomponent reactions for heterocycle synthesis?

Methodological Answer:

- Scaffold Building: The alkyne enables Huisgen cycloaddition with azides to form triazoles, while the tosyl group can be displaced by nucleophiles (e.g., amines) to generate fused heterocycles.

- Example Protocol: Combine with benzyl azide (1.2 eq) and CuI (5 mol%) in DMF at 60°C for 12 hours, followed by amine displacement (e.g., piperidine) to yield triazole-piperidine hybrids. Monitor regioselectivity via LC-MS .

Q. How can computational modeling predict the regioselectivity of alkyne functionalization in this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states for alkyne reactions (e.g., hydrogenation vs. cycloaddition).

- Key Parameters: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic attack sites.

- Validation: Compare computed activation energies with experimental outcomes (e.g., preference for terminal vs. internal alkyne reactivity) .

Q. What stability challenges arise when storing this compound, and how can they be mitigated?

Methodological Answer:

- Degradation Pathways: Hydrolysis of the sulfonate ester (accelerated by moisture) or alkyne oxidation.

- Storage Protocol: Store under argon at –20°C with molecular sieves. Monitor purity via HPLC every 3 months.

- Safety Data: emphasizes desiccants and inert atmospheres for sulfonate stability .

Q. How is this compound applied in synthesizing bioactive molecules, such as kinase inhibitors?

Methodological Answer:

- Case Study: Use the tosyl group as a leaving group for nucleophilic aromatic substitution in pyrimidine-based inhibitors.

- Stepwise Protocol:

- Displace tosyl with a substituted amine (e.g., 4-aminopyridine) in DMSO at 80°C.

- Perform click chemistry on the alkyne to append a pharmacophore (e.g., fluorophore for imaging).

- Biological Validation: Screen derivatives in kinase assays (IC₅₀ determination) .

Q. What strategies address purification challenges due to byproducts in large-scale synthesis?

Methodological Answer:

- Byproduct Identification: Use LC-MS to detect sulfonic acid (hydrolysis byproduct) or dimerized alkynes.

- Optimized Workflow:

- Extraction: Partition between dichloromethane and water to remove polar impurities.

- Chromatography: Employ flash chromatography with gradient elution (hexane → ethyl acetate + 1% acetic acid).

- Scale-Up Considerations: Replace column chromatography with recrystallization (e.g., ethanol/water) for cost efficiency .

Q. How should researchers validate contradictory spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

- Cross-Validation: Compare experimental ¹H/¹³C NMR with computed spectra (e.g., ACD/Labs or ChemDraw predictions).

- Crystallographic Correlation: Use X-ray data (e.g., torsion angles from ) to confirm spatial arrangement influencing chemical shifts.

- Collaborative Analysis: Submit samples to multiple NMR facilities to rule out instrument-specific artifacts .

属性

IUPAC Name |

pent-4-ynyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3S/c1-3-4-5-10-15-16(13,14)12-8-6-11(2)7-9-12/h1,6-9H,4-5,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDMRXOBWIYVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450150 | |

| Record name | pent-4-ynyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77758-50-0 | |

| Record name | pent-4-ynyl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。